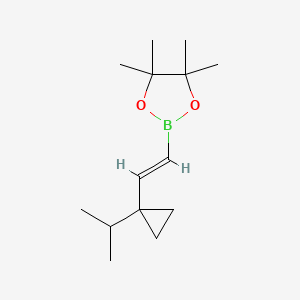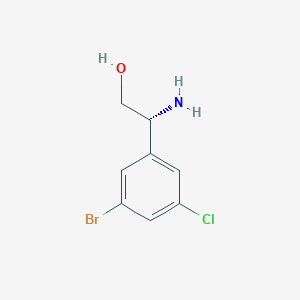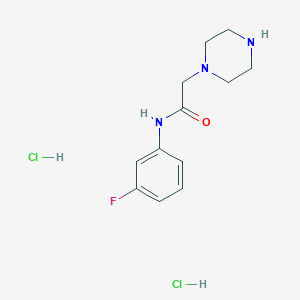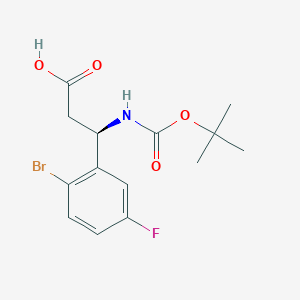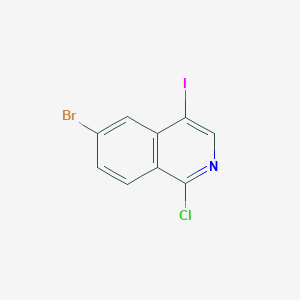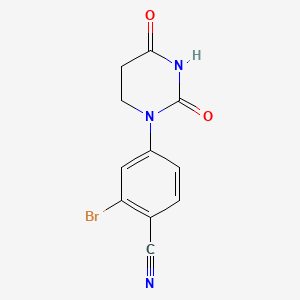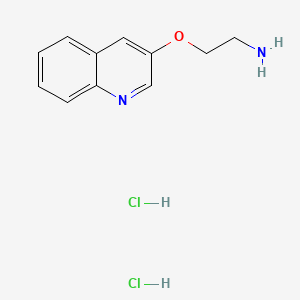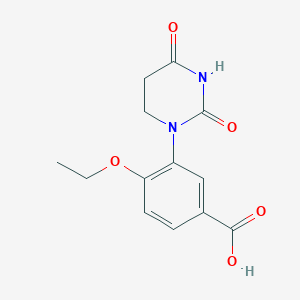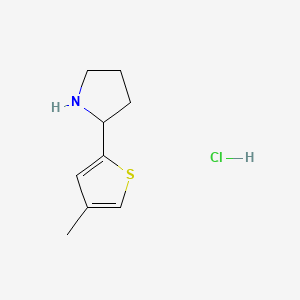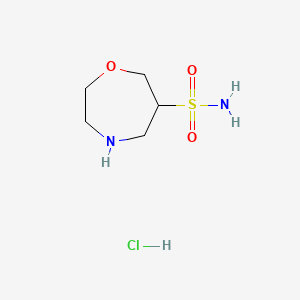
1,4-Oxazepane-6-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazepane-6-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O3S It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 1,4-oxazepane-6-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of amino alcohols with sulfonyl chlorides, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid.
Industrial production methods often involve the use of polymer-supported synthesis techniques to enhance yield and purity. For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluroacetic acid leads to the formation of the desired oxazepane derivative .
Chemical Reactions Analysis
1,4-Oxazepane-6-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Oxazepane-6-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,4-oxazepane-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
1,4-Oxazepane-6-sulfonamide hydrochloride can be compared with other similar compounds, such as:
1,4-Oxazepane hydrochloride: A simpler derivative without the sulfonamide group.
1,4-Oxazepane-5-carboxylic acids: Compounds with carboxylic acid groups instead of sulfonamide groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a different heterocyclic structure .
The uniqueness of this compound lies in its specific combination of the oxazepane ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H13ClN2O3S |
|---|---|
Molecular Weight |
216.69 g/mol |
IUPAC Name |
1,4-oxazepane-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
InChI Key |
NUCGWEDORFSTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


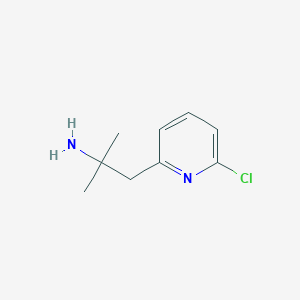
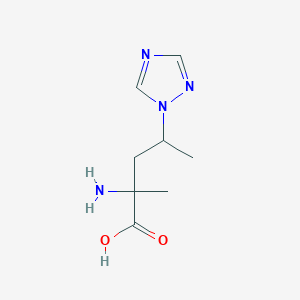
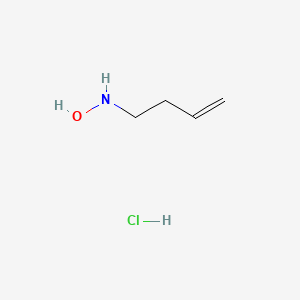
![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)
